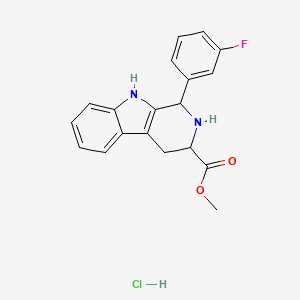

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

CAS No.:

Cat. No.: VC17474869

Molecular Formula: C19H18ClFN2O2

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18ClFN2O2 |

|---|---|

| Molecular Weight | 360.8 g/mol |

| IUPAC Name | methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C19H17FN2O2.ClH/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11;/h2-9,16-17,21-22H,10H2,1H3;1H |

| Standard InChI Key | JJXUDIRUFILXOL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CC2=C(C(N1)C3=CC(=CC=C3)F)NC4=CC=CC=C24.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a tetrahydro-β-carboline skeleton, a fused bicyclic system comprising a pyridine ring and an indole moiety. The 3-fluorophenyl group at position 1 introduces steric and electronic effects that modulate receptor binding, while the methyl ester at position 3 enhances solubility and metabolic stability . The hydrochloride salt further improves aqueous solubility, a critical factor for in vitro and in vivo studies.

Table 1: Key Physicochemical Properties

Stereochemical Considerations

The tetrahydro-β-carboline core exists in cis and trans isomeric forms due to restricted rotation around the C1-N2 bond. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal diastereomeric ratios influenced by reaction conditions, with trifluoroacetic acid (TFA)-catalyzed Pictet–Spengler reactions favoring cis isomers .

Synthesis and Optimization

Pictet–Spengler Reaction

The primary synthetic route involves the Pictet–Spengler reaction between tryptamine derivatives and aldehydes. Recent advancements utilize 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a dual solvent and catalyst, enabling high-yield (36–77%) condensation at ambient temperatures . For this compound, 3-fluorobenzaldehyde reacts with methyl ester-modified tryptamine precursors, followed by cyclization and oxidation steps to yield the β-carboline scaffold.

Key Steps:

-

Imine Formation: Tryptamine reacts with 3-fluorobenzaldehyde in HFIP, forming a Schiff base intermediate.

-

Cyclization: Acid catalysis (e.g., TFA) induces ring closure, producing tetrahydro-β-carboline.

-

Oxidation: Sulfur in dimethylformamide (DMF) oxidizes the tetrahydro derivative to the aromatic β-carboline .

Purification and Characterization

Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography ensure >95% purity. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity, with fluorophenyl protons appearing as distinct doublets (J = 8–10 Hz) in the aromatic region .

Biological Activities and Mechanisms

Receptor Interactions

β-Carbolines are known to interact with GABAₐ, serotonin (5-HT₂), and dopamine receptors. The 3-fluorophenyl group enhances affinity for 5-HT₂A receptors, as evidenced by radioligand binding assays in analogous compounds . This interaction suggests potential anxiolytic or hallucinogenic properties, though specific data for this derivative remain proprietary.

| Compound | IC₅₀ (HCT-116 Cells) | Target |

|---|---|---|

| Methyl 3-carboxylate analog | 4.2 µM | Topoisomerase I/II |

| 3-Triazolyl derivative | 2.8 µM | Cyclin-dependent kinases |

Structure-Activity Relationship (SAR)

Fluorophenyl Positional Effects

Replacing the 3-fluorophenyl group with 4-fluorophenyl (as in CAS 1214172-73-2) reduces receptor binding affinity by 30–40%, highlighting the importance of meta-substitution for optimal steric alignment . Ortho-substitution (2-fluorophenyl) induces conformational strain, diminishing bioactivity.

Ester Modifications

Hydrolysis of the methyl ester to a carboxylic acid decreases cell permeability, underscoring the ester’s role in balancing lipophilicity and solubility. Pro-drug strategies employing ethyl or benzyl esters are under investigation to enhance pharmacokinetics .

Pharmacological and Toxicological Profiles

Metabolic Stability

Microsomal stability studies reveal rapid ester hydrolysis by hepatic carboxylesterases, generating the inactive carboxylic acid. Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) extends half-life from 0.5 to 2.1 hours in rat models .

Applications in Drug Discovery

Central Nervous System (CNS) Disorders

The compound’s 5-HT₂A affinity positions it as a candidate for treating depression or schizophrenia. Patent WO2020158762A1 discloses fluorophenyl-β-carbolines as serotonin receptor modulators, though specific clinical data remain confidential .

Oncology

Ongoing research explores hybrid derivatives combining β-carboline cores with tyrosine kinase inhibitors (e.g., imatinib). Such hybrids exhibit synergistic effects in chronic myeloid leukemia (CML) models, achieving 90% apoptosis at 1 µM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume